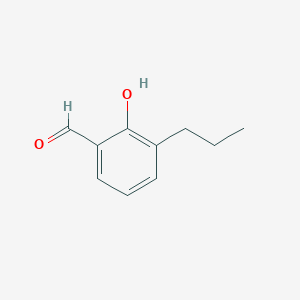
2-hydroxy-3-propylBenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-propylBenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of salicylaldehyde, where the aldehyde group is positioned at the third carbon of the benzene ring, and a propyl group is attached to the same carbon. This compound is known for its aromatic properties and is used in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-hydroxy-3-propylBenzaldehyde can be synthesized through several methods. One common approach involves the alkylation of salicylaldehyde with a propyl halide in the presence of a base. The reaction typically proceeds as follows:
Starting Materials: Salicylaldehyde and propyl bromide.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or acetone, with a base like potassium carbonate to facilitate the alkylation.
Procedure: The mixture is heated under reflux conditions for several hours, allowing the propyl group to attach to the salicylaldehyde, forming this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions: 2-hydroxy-3-propylBenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-Propylsalicylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol, forming 3-Propylsalicyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: 3-Propylsalicylic acid.
Reduction: 3-Propylsalicyl alcohol.
Substitution: 3-Propyl-5-nitrosalicylaldehyde (nitration), 3-Propyl-5-bromosalicylaldehyde (bromination).
Applications De Recherche Scientifique
2-hydroxy-3-propylBenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-hydroxy-3-propylBenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its derivatives may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Salicylaldehyde: The parent compound, lacking the propyl group.
3-Methylsalicylaldehyde: Similar structure with a methyl group instead of a propyl group.
3-Ethylsalicylaldehyde: Similar structure with an ethyl group instead of a propyl group.
Comparison:
Uniqueness: The presence of the propyl group in 2-hydroxy-3-propylBenzaldehyde provides it with unique chemical and physical properties compared to its analogs. This can influence its reactivity and the types of reactions it undergoes.
Applications: While salicylaldehyde and its derivatives are widely used, the specific properties of this compound make it suitable for certain applications where the propyl group enhances its effectiveness or stability.
Propriétés
Numéro CAS |
83816-53-9 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
2-hydroxy-3-propylbenzaldehyde |
InChI |
InChI=1S/C10H12O2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h3,5-7,12H,2,4H2,1H3 |
Clé InChI |
BXHJYWXFFYWVIB-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=CC=C1)C=O)O |
SMILES canonique |
CCCC1=C(C(=CC=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















